4-((4-((4-Chlorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
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Description
4-((4-((4-Chlorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a useful research compound. Its molecular formula is C16H23ClN2O3S2 and its molecular weight is 390.94. The purity is usually 95%.
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Mechanism of Action
Target of action
The exact targets of this compound are unknown. Morpholine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
Without specific studies, it’s hard to determine the exact mode of action. But generally, morpholine derivatives can form hydrogen bonds and ionic interactions with their targets, leading to changes in the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Thiazole derivatives, for example, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unknown. Morpholine derivatives are generally well absorbed and distributed in the body .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Given the diverse activities of thiazole and morpholine derivatives, the effects could range from modulation of enzyme activity to changes in cell signaling .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors could affect the compound’s solubility, stability, and ability to reach its targets .
Properties
IUPAC Name |
4-[[4-(4-chlorophenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S2/c17-14-2-4-16(5-3-14)24(20,21)19-6-1-11-23-13-15(19)12-18-7-9-22-10-8-18/h2-5,15H,1,6-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPABNPDIKXHBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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